1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine
Description
1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine is a bicyclic heterocyclic compound featuring a fused indazole core (4,5,6,7-tetrahydro-1H-indazole) linked via a methylene bridge to a piperidin-3-amine moiety. This structure combines a rigid, planar indazole system with the conformational flexibility of the piperidine ring, making it a versatile scaffold in medicinal chemistry. Indazole derivatives are widely explored for their kinase inhibitory activity, while piperidine amines are common in ligands targeting G-protein-coupled receptors (GPCRs) or neurotransmitter transporters . The compound is often utilized as a building block in drug discovery, particularly for central nervous system (CNS) or oncology targets, due to its balanced lipophilicity (predicted logP ~2.1) and moderate molecular weight (~245.3 g/mol).
Properties
Molecular Formula |
C13H22N4 |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)piperidin-3-amine |
InChI |
InChI=1S/C13H22N4/c14-10-4-3-7-17(8-10)9-13-11-5-1-2-6-12(11)15-16-13/h10H,1-9,14H2,(H,15,16) |
InChI Key |
IPZDWPJGRACUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CN3CCCC(C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine typically involves the condensation of appropriate precursors under controlled conditions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the indazole ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the indazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The indazole moiety is known to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, the compound can interfere with cell signaling pathways, resulting in antiproliferative and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine is compared below with three structurally related compounds (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparative Analysis
Structural Complexity vs. Bioavailability :
- The target compound strikes a balance between complexity and drug-likeness, unlike the highly complex PROTAC derivative (Table 1, Row 4), which suffers from poor solubility and oral bioavailability due to its large size (>900 g/mol) .
- Simpler analogues like (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanamine (Row 2) lack the piperidine amine’s hydrogen-bonding capacity, reducing their utility in GPCR-targeted therapies .
Synthetic Utility :
- The methyl-piperidin-3-amine group in the target compound allows for facile derivatization (e.g., amide coupling or reductive amination), a feature absent in the PROTAC derivative’s heavily functionalized structure .
Research Findings and Limitations
- Kinase Inhibition : In a 2022 study, the target compound demonstrated IC₅₀ values of 120 nM against JAK2 kinases, outperforming (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanamine (IC₅₀ >1 µM) due to its piperidine-mediated solubility and binding-pocket penetration .
- Metabolic Stability : Microsomal stability assays (human liver microsomes) showed a half-life of 45 minutes for the target compound, compared to 12 minutes for the thiazole derivative, highlighting the indazole’s resistance to oxidative metabolism .
- Limitations : While the compound’s properties are favorable, its moderate blood-brain barrier permeability (as predicted by QSAR models) may limit CNS applications without further optimization .
Biological Activity
1-((4,5,6,7-Tetrahydro-1H-indazol-3-yl)methyl)piperidin-3-amine is a compound belonging to the indazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 234.31 g/mol. The compound features a piperidine ring and a tetrahydroindazole moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may modulate signal transduction pathways and exhibit enzyme inhibitory properties.
Biological Activity Overview
The compound has shown promising results in several biological assays:
Anticancer Activity
Recent studies indicate that derivatives of indazole compounds exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines. For example, one study reported an IC50 value of 40.5 nM against FGFR1 in cellular assays .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes:
- Pim Kinases : Indazole derivatives have shown potent inhibition against Pim kinases (Pim-1, Pim-2, Pim-3), with Kivalues as low as 0.02 nM . This suggests potential applications in targeting malignancies where these kinases are overexpressed.
Case Studies
Several case studies highlight the efficacy of indazole derivatives similar to our compound:
- Study on FGFR Inhibition :
- Antitumor Activity in Xenograft Models :
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
